2-(3-Bromophenyl)oxirane
Overview
Description
2-(3-Bromophenyl)oxirane is an organic compound with the molecular formula C8H7BrO. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a bromophenyl group.
Mechanism of Action
Target of Action
Oxiranes, in general, are known to react with a variety of nucleophiles, including carboxylic acids .
Mode of Action
2-(3-Bromophenyl)oxirane, like other oxiranes, undergoes a ring-opening reaction initiated by a tertiary amine . This reaction involves several stages:
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Pharmacokinetics
It is known that the compound has a molecular weight of 19904 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound’s ring-opening reaction leads to the formation of β-hydroxypropyl ester , which could have various effects depending on the context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 4°C , suggesting that temperature could affect its stability and efficacy. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenyl)oxirane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols. This interaction is crucial as it can lead to the formation of biologically active or inactive metabolites. The compound’s interaction with proteins and other biomolecules often involves nucleophilic attack on the oxirane ring, leading to ring-opening reactions that can modify the structure and function of the interacting biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, it can interfere with metabolic pathways by inhibiting or activating key enzymes, thereby altering the cellular metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with biomolecules, particularly enzymes. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis and other degradation processes, leading to the formation of various metabolites. These metabolites can have different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can provide insights into the compound’s safety profile and therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates and end products, which can further participate in biochemical reactions. The interaction with enzymes such as epoxide hydrolases and glutathione S-transferases is particularly important, as these enzymes facilitate the detoxification and excretion of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s effects on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxirane typically involves the reaction of 3-bromophenylmethanol with a suitable oxidizing agent to form the oxirane ring. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to achieve the epoxidation of the corresponding alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like sodium azide or potassium hydroxide in solvents such as ethanol or water at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: β-substituted alcohols
Oxidation: Diols or other oxidized derivatives
Reduction: Phenyl derivatives
Scientific Research Applications
2-(3-Bromophenyl)oxirane has several applications in scientific research:
Comparison with Similar Compounds
2-(4-Bromophenyl)oxirane: Similar structure but with the bromine atom at the para position instead of the meta position.
2-(2-Bromophenyl)oxirane: Bromine atom at the ortho position.
Phenyl oxirane: Lacks the bromine substituent.
Uniqueness: 2-(3-Bromophenyl)oxirane is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2-(3-bromophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPLJNGZNHMXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950711 | |
Record name | 2-(3-Bromophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28022-44-8 | |
Record name | 2-(3-Bromophenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28022-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(epoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Bromophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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